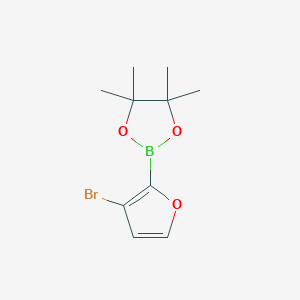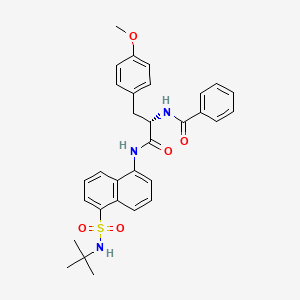
(S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a naphthalene ring, a methoxyphenyl group, and a benzamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonation, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. Process optimization, including reaction time, temperature control, and purification techniques, is crucial to ensure the scalability and cost-effectiveness of the production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential, including its ability to modulate specific biological pathways or targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide may include other benzamide derivatives, naphthalene-based compounds, and sulfonamides. Examples include:
- N-(1-(naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide
- N-(tert-Butyl)sulfamoyl)naphthalene derivatives
- Methoxyphenyl benzamides
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C31H33N3O5S |
|---|---|
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C31H33N3O5S/c1-31(2,3)34-40(37,38)28-15-9-12-24-25(28)13-8-14-26(24)32-30(36)27(20-21-16-18-23(39-4)19-17-21)33-29(35)22-10-6-5-7-11-22/h5-19,27,34H,20H2,1-4H3,(H,32,36)(H,33,35)/t27-/m0/s1 |
Clé InChI |
UJJUSBGWWZTNAT-MHZLTWQESA-N |
SMILES isomérique |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




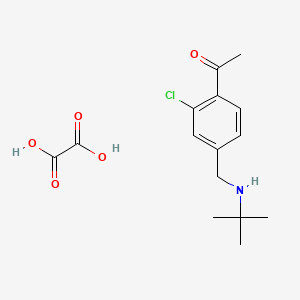
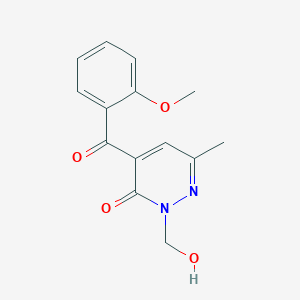
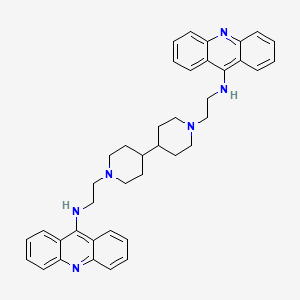
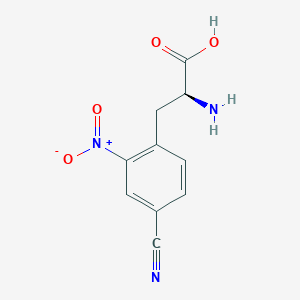


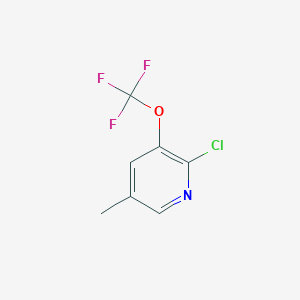
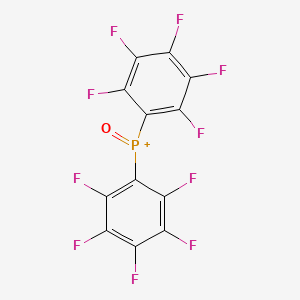


![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)
